4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride
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Overview
Description
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C8H7BrClNO. It is characterized by the presence of a bromine atom, a hydroxyl group, a methyl group, and a carbonimidoyl chloride group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-bromo-3-methylbenzene-1-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonimidoyl chloride group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride involves its reactive functional groups. The carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity. The bromine atom and hydroxyl group also contribute to the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzene-1-carbonitrile: Lacks the hydroxyl and carbonimidoyl chloride groups.
4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride: Lacks the methyl group.
N-Hydroxy-3-methylbenzene-1-carbonimidoyl chloride: Lacks the bromine atom.
Uniqueness
The presence of both a bromine atom and a carbonimidoyl chloride group makes it particularly versatile in synthetic chemistry .
Properties
IUPAC Name |
(1Z)-4-bromo-N-hydroxy-3-methylbenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGZOCWBTVDMO-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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